Dimethyl 5-(2,2-dichloroacetamido)isophthalate
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Overview
Description
Dimethyl 5-(2,2-dichloroacetamido)isophthalate is an organic compound with the molecular formula C12H12Cl2NO5 It is a derivative of isophthalic acid, where two ester groups and a dichloroacetamido group are attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(2,2-dichloroacetamido)isophthalate typically involves the following steps:
Starting Material: The synthesis begins with isophthalic acid.
Esterification: Isophthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl isophthalate.
Amidation: The dimethyl isophthalate is then reacted with 2,2-dichloroacetyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-(2,2-dichloroacetamido)isophthalate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Substitution: The dichloroacetamido group can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Hydrolysis: Dimethyl 5-aminoisophthalate and dichloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Dimethyl 5-(2-chloroacetamido)isophthalate or other reduced forms.
Scientific Research Applications
Dimethyl 5-(2,2-dichloroacetamido)isophthalate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of polymers and other materials with specific properties.
Biological Studies: The compound may be used in the study of enzyme inhibitors or as a building block for bioactive molecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of Dimethyl 5-(2,2-dichloroacetamido)isophthalate is not well-documented. its effects are likely related to its ability to interact with biological molecules through its functional groups. The dichloroacetamido group may play a role in binding to specific molecular targets, potentially inhibiting enzymes or interacting with receptors.
Comparison with Similar Compounds
- Dimethyl 5-(2-chloroacetamido)isophthalate
- Dimethyl 5-(acetylamino)isophthalate
- Dimethyl 5-(octadecylamino)isophthalate
Comparison: Dimethyl 5-(2,2-dichloroacetamido)isophthalate is unique due to the presence of the dichloroacetamido group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
dimethyl 5-[(2,2-dichloroacetyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO5/c1-19-11(17)6-3-7(12(18)20-2)5-8(4-6)15-10(16)9(13)14/h3-5,9H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACYVUMFJZVOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C(Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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